molecular formula C15H16N2O5 B11021425 Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate

Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate

Cat. No.: B11021425
M. Wt: 304.30 g/mol
InChI Key: IUXVGNTXGVCYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate is a nitro-substituted benzoate ester featuring a diallylamino carbonyl group at the 3-position. The nitro group at position 5 acts as a strong electron-withdrawing group, influencing reactivity in substitution or reduction reactions.

Properties

Molecular Formula

C15H16N2O5

Molecular Weight

304.30 g/mol

IUPAC Name

methyl 3-[bis(prop-2-enyl)carbamoyl]-5-nitrobenzoate

InChI

InChI=1S/C15H16N2O5/c1-4-6-16(7-5-2)14(18)11-8-12(15(19)22-3)10-13(9-11)17(20)21/h4-5,8-10H,1-2,6-7H2,3H3

InChI Key

IUXVGNTXGVCYGS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C(=O)N(CC=C)CC=C)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate typically involves the esterification of 3-[(diallylamino)carbonyl]-5-nitrobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The diallylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products Formed:

    Amino derivatives: from the reduction of the nitro group.

    Carboxylic acids: from the hydrolysis of the ester group.

    Substituted derivatives: from nucleophilic substitution reactions.

Scientific Research Applications

Industrial Production Methods

In industrial settings, similar esterification processes are scaled up using continuous flow reactors and automated systems to enhance efficiency and yield. Purification methods such as recrystallization or chromatography are employed to obtain high-purity products.

Scientific Research Applications

Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate has several notable applications:

Medicinal Chemistry

  • Pharmaceutical Development : The compound is investigated for its potential use in pharmaceuticals due to its unique structural features that may confer biological activity. Its ability to interact with various molecular targets makes it a candidate for drug development.
  • Anticancer Research : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The nitro group can be reduced to form reactive intermediates that may interfere with cellular processes critical for tumor growth.

Synthetic Organic Chemistry

  • Intermediate for Complex Molecules : This compound serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds with tailored properties.
  • Reactivity Studies : The diallylamino group allows for various nucleophilic substitution reactions, which can be exploited to create derivatives with enhanced biological or chemical properties.

Industrial Applications

  • Specialty Chemicals : this compound is utilized in producing specialty chemicals and materials that require specific properties, such as enhanced stability or reactivity.
  • Material Science : The compound's unique structure may also find applications in material science, particularly in developing polymers or coatings with specific functionalities.

Mechanism of Action

The mechanism of action of Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The diallylamino group can participate in nucleophilic attacks, leading to the formation of covalent bonds with target molecules. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

Table 1: Comparative Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight logP Key Substituents Applications/Notes
Target: Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate C₁₆H₁₈N₂O₅ (est.) ~318.33 (est.) ~2.5* 3: Diallylamino carbonyl; 5: NO₂ Potential enzyme inhibitor intermediate
Methyl 3-(chlorocarbonyl)-5-nitrobenzoate C₉H₆ClNO₅ 243.60 1.88 3: Chlorocarbonyl; 5: NO₂ HPLC analysis standard
3-[(Methylamino)carbonyl]-5-nitrobenzoic acid C₉H₈N₂O₅ 224.17 1.02 3: Methylamino carbonyl; 5: NO₂ Acidic derivative for drug synthesis
Methyl 3-(hydroxymethyl)-5-nitrobenzoate C₉H₉NO₅ 211.17 1.40 3: Hydroxymethyl; 5: NO₂ Intermediate for polymer chemistry
Methyl 3-((4-butylanilino)carbonyl)-5-nitrobenzoate C₁₉H₂₀N₂O₅ 356.37 3.1* 3: 4-Butylanilino carbonyl; 5: NO₂ Lipophilic candidate for bioactivity studies

*Estimated based on substituent contributions.

Key Observations:

  • Electronic Effects: The nitro group at position 5 stabilizes negative charge, enhancing reactivity in nucleophilic aromatic substitution. Chlorocarbonyl () and diallylamino carbonyl groups further modulate electron density .
  • Lipophilicity: The diallylamino group increases logP compared to hydroxymethyl () or methylamino () derivatives, suggesting better membrane permeability in biological systems .
  • Steric Hindrance: Bulky substituents like diallylamino or 4-butylanilino () may hinder interactions in enzyme-binding pockets compared to smaller groups (e.g., chlorocarbonyl) .

Analytical and Application Differences

  • HPLC Analysis : Methyl 3-(chlorocarbonyl)-5-nitrobenzoate () is analyzed via reverse-phase HPLC, a method applicable to the target compound with column adjustments for higher lipophilicity .
  • Biological Activity: Diallylamino and butylanilino derivatives () show promise in antimicrobial studies due to enhanced lipophilicity, whereas hydroxymethyl variants () may serve as polar intermediates .
  • Catalytic Uses : Palladium-catalyzed reactions () suggest nitrobenzoate esters as ligands or substrates in cross-coupling reactions .

Biological Activity

Methyl 3-[(diallylamino)carbonyl]-5-nitrobenzoate is a compound of interest due to its unique chemical structure and potential biological activities. This article delves into its biological activity, synthesis, and implications in medicinal chemistry.

Chemical Structure and Synthesis

The compound features a diallylamino moiety, which is known to enhance reactivity and biological interactions. The synthesis typically involves the acylation of methyl 3-nitrobenzoate with diallylamine under controlled conditions, allowing for regioselective modifications that can impact its biological properties.

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties, particularly against HIV-1. For instance, studies have shown that derivatives with nitro groups can inhibit viral replication in MT-4 cells infected with HIV-1 variants. The mechanism may involve interference with reverse transcriptase activity, crucial for viral replication .

Enzyme Inhibition

The compound's structure suggests potential inhibitory effects on various enzymes. A study on related compounds demonstrated significant inhibitory activity against human enteropeptidase, with IC50 values indicating strong binding affinity. The introduction of different substituents on the benzene ring was found to markedly influence the inhibitory potency, underscoring the importance of structural modifications .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of experiments evaluated the compound's effect on enzyme inhibition. The results showed a range of IC50 values depending on the structural modifications made to the compound. For example, compounds with electron-withdrawing groups exhibited enhanced inhibitory activity compared to their electron-donating counterparts .
  • Comparative Analysis :
    • Table 1 summarizes the IC50 values for various synthesized derivatives against human enteropeptidase:
    CompoundIC50 (nM)Comments
    2a94Baseline compound
    3a68Enhanced activity due to methyl substitution
    4a180Less potent due to steric hindrance
  • Mechanistic Insights :
    • NMR studies have been utilized to understand the binding interactions of these compounds within active sites of target enzymes. The findings suggest that hydration and flexibility at the binding site play crucial roles in determining binding affinity and overall biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.